3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

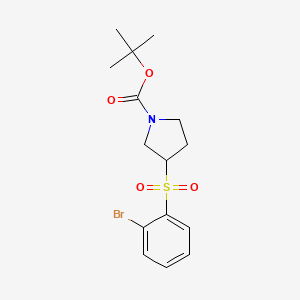

3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl ester group at position 1 and a 2-bromo-benzenesulfonyl substituent at position 2. This structure combines a rigid pyrrolidine core with a sulfonyl group, which enhances electrophilicity, and a bromine atom that can act as a halogen bond donor or participate in cross-coupling reactions. The tert-butyl ester serves as a protecting group for carboxylic acids, making this compound a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting molecules .

Properties

CAS No. |

887587-58-8 |

|---|---|

Molecular Formula |

C15H20BrNO4S |

Molecular Weight |

390.3 g/mol |

IUPAC Name |

tert-butyl 3-(2-bromophenyl)sulfonylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-9-8-11(10-17)22(19,20)13-7-5-4-6-12(13)16/h4-7,11H,8-10H2,1-3H3 |

InChI Key |

AMWQVTGSGAUIST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring is synthesized and then attached to the brominated benzenesulfonyl group.

Esterification: The carboxylic acid group of the pyrrolidine ring is esterified with tert-butyl alcohol to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the sulfonyl and pyrrolidine groups.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and sulfonyl group can participate in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity. Specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester with structurally related pyrrolidine derivatives, highlighting substituents, molecular properties, and applications:

Key Observations:

Substituent Diversity: The 2-bromo-benzenesulfonyl group distinguishes the target compound from analogs like SC-22038 (methoxyethylamino) or ’s bromo derivative. The sulfonyl group increases electrophilicity, facilitating nucleophilic attacks or hydrogen-bonding interactions in biological targets . Halogen vs. Amino Groups: Compounds with bromine (e.g., ) or chlorine () at position 3 are optimized for cross-coupling (e.g., Suzuki reactions), while amino-substituted derivatives () are tailored for hydrogen bonding in drug-receptor interactions .

Synthetic Strategies :

- Sulfonylation (e.g., using sulfonyl chlorides in pyridine) is a shared method for introducing sulfonyl groups, as seen in and . The target compound likely follows a similar route using 2-bromo-benzenesulfonyl chloride .

- Tert-butyl ester protection is consistent across all analogs, ensuring stability during synthetic modifications .

Reactivity and Applications :

- The 2-bromo-benzenesulfonyl group in the target compound may enhance binding to cysteine residues in enzymes (common in protease inhibitors), whereas the tosyloxymethyl group in ’s compound is more suited for SN2 displacement .

- ’s bromo-pyrrolidine lacks a sulfonyl group, limiting its utility in sulfonamide-based drug design but making it a versatile intermediate for metal-catalyzed reactions .

Research Findings and Implications

Structural and Computational Insights

- Conformational Analysis : The sulfonyl group in the target compound likely induces a puckered pyrrolidine ring conformation, as observed in similar sulfonamide derivatives. This can affect binding affinity in biological systems .

Contradictions and Limitations

- Biological Activity: While ’s amino-substituted derivatives are explicitly labeled as drug-building blocks, the target compound’s bromine and sulfonyl groups suggest a broader range of applications (e.g., agrochemicals or materials science) .

- Reactivity Trade-offs: The electron-withdrawing sulfonyl group may reduce the nucleophilicity of the pyrrolidine nitrogen compared to amino-substituted analogs, limiting its use in certain alkylation reactions .

Biological Activity

3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

- Molecular Formula : C15H20BrNO4S

- Molecular Weight : 390.29 g/mol

- CAS Number : 887587-58-8

| Property | Value |

|---|---|

| Molecular Formula | C15H20BrNO4S |

| Molecular Weight | 390.29 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| LogP | 4.25 |

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with 2-bromobenzenesulfonyl chloride. The resulting structure features a pyrrolidine ring that is crucial for its biological activity.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes, particularly cysteine proteases such as cathepsin L. These proteases play a vital role in various physiological processes, including protein degradation and apoptosis.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on cathepsin L, with an IC50 value reported at approximately 15.4 µM against Plasmodium falciparum, indicating potential antimalarial properties .

Antiparasitic Activity

In addition to its effects on cathepsin L, this compound has demonstrated activity against Leishmania major, suggesting broader antiparasitic potential. The selectivity and efficacy against these parasites highlight its promise as a lead compound for drug development.

Case Studies

-

Inhibition of Cathepsin L :

A study evaluated the inhibitory effects of various small molecules on cathepsin L and found that derivatives similar to this compound showed significant selectivity over other cysteine proteases, enhancing their therapeutic potential in treating diseases involving these enzymes . -

Antimalarial Properties :

Another investigation focused on the antimalarial activity of this compound, revealing that it effectively inhibits the growth of Plasmodium falciparum in vitro. The study emphasized the importance of structural modifications in enhancing potency and selectivity against malaria parasites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.